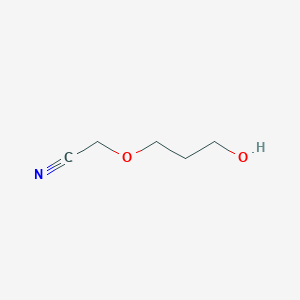

2-(3-Hydroxypropoxy)acetonitrile

描述

Structure

3D Structure

属性

IUPAC Name |

2-(3-hydroxypropoxy)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c6-2-5-8-4-1-3-7/h7H,1,3-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSYMNBSCAUAUMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)COCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Synthesis of 2 3 Hydroxypropoxy Acetonitrile

Retrosynthetic Analysis and Strategic Precursor Selection

Retrosynthetic analysis is a foundational technique in organic synthesis where the target molecule is deconstructed into simpler, commercially available starting materials. For 2-(3-Hydroxypropoxy)acetonitrile, a logical disconnection occurs at the ether linkage, suggesting two primary precursor fragments: a three-carbon chain with a hydroxyl group and an acetonitrile (B52724) derivative.

A key disconnection can be made between the oxygen and the carbon of the propoxy group. This leads to the identification of 1,3-propanediol (B51772) and a haloacetonitrile (such as bromoacetonitrile (B46782) or chloroacetonitrile) as potential starting materials. Alternatively, disconnecting the C-O bond adjacent to the acetonitrile group points towards 3-halopropanol and hydroxyacetonitrile (glycolonitrile) as precursors. The choice of precursors is critical and often dictated by factors such as commercial availability, cost, and the reactivity of the functional groups.

Another retrosynthetic strategy involves disconnecting the carbon-cyanide bond. This approach, however, is generally less common for this specific target molecule.

Direct Synthesis Pathways

Direct synthesis pathways aim to construct the target molecule in a minimal number of steps, often by forming the key ether linkage in a single reaction.

The Williamson ether synthesis is a classic and widely used method for forming ethers. youtube.com In the context of this compound, this would involve the reaction of an alkoxide with a suitable alkyl halide. One common approach is the reaction of the sodium salt of 1,3-propanediol with a haloacetonitrile. The diol is typically deprotonated with a strong base like sodium hydride to form the more nucleophilic alkoxide, which then displaces the halide from the haloacetonitrile in an SN2 reaction.

Alternatively, the alkoxylation of hydroxyacetonitrile (glycolonitrile) with a 3-halopropanol can be employed. wikipedia.org Glycolonitrile itself is often synthesized by reacting formaldehyde (B43269) with hydrogen cyanide. wikipedia.orggoogle.com The etherification can also be achieved through methods like the reaction of ethylenically unsaturated compounds with alcohol-bearing compounds under high-energy radiation. google.com

A summary of potential direct synthesis reactions is presented in the table below:

| Reactant 1 | Reactant 2 | Reaction Type | Key Conditions |

| 1,3-Propanediol | Haloacetonitrile | Williamson Ether Synthesis | Strong base (e.g., NaH) |

| 3-Halopropanol | Hydroxyacetonitrile | Williamson Ether Synthesis | Strong base (e.g., NaH) |

Another direct approach focuses on introducing the nitrile group into a pre-existing ether structure. This can be achieved by the nucleophilic substitution of a halide with a cyanide salt, such as sodium or potassium cyanide. For instance, 2-(3-hydroxypropoxy)ethyl halide could be reacted with a cyanide salt to yield the desired product. This method is a standard transformation in organic synthesis for the formation of nitriles. youtube.com

Multi-Step Synthesis Pathways

Multi-step synthesis pathways offer greater flexibility and control over the reaction, particularly when dealing with sensitive functional groups or when stereochemical control is required.

To prevent unwanted side reactions, it is often necessary to protect one or more of the functional groups in the starting materials. For example, in the synthesis of this compound, the hydroxyl group of 1,3-propanediol could be selectively protected with a suitable protecting group, such as a silyl (B83357) ether (e.g., tert-butyldimethylsilyl ether). The remaining free hydroxyl group can then undergo etherification with a haloacetonitrile. Subsequent deprotection of the silyl ether would then yield the final product.

The use of protecting groups is a common strategy to enhance the selectivity of a reaction. For instance, when dealing with molecules containing multiple reactive sites, such as two amine groups and an alcohol, protecting one of the amines can prevent it from competing in a desired reaction. youtube.com

While this compound itself is an achiral molecule, the principles of stereoselective synthesis would become crucial if chiral centers were present in the starting materials or were to be introduced during the synthesis. For instance, if a chiral diol were used as a starting material, reaction conditions would need to be carefully controlled to avoid racemization and to ensure the retention or inversion of stereochemistry as desired. Techniques such as using chiral catalysts or auxiliaries could be employed to achieve high levels of stereoselectivity.

Reaction Condition Optimization and Process Development

The successful synthesis of this compound hinges on the careful control of various reaction parameters. The development of an efficient and selective process requires a systematic evaluation of the solvent system, catalyst, temperature, pressure, and stoichiometry of the reactants.

Solvent System Evaluation and Catalyst Selection

Solvent System Evaluation:

Commonly employed solvents in Williamson ether synthesis include acetonitrile (CH₃CN) and N,N-dimethylformamide (DMF). nih.gov These solvents are effective at dissolving both the organic and inorganic reactants. Protic solvents, such as alcohols, can decrease the reaction rate by solvating the alkoxide nucleophile through hydrogen bonding, thereby reducing its reactivity. Apolar solvents are generally poor choices due to the low solubility of the ionic alkoxide.

Catalyst Selection:

While the Williamson ether synthesis can proceed without a catalyst, particularly in industrial settings, the use of catalysts can significantly enhance the reaction rate and selectivity, especially when dealing with less reactive substrates or when aiming for milder reaction conditions.

Phase-Transfer Catalysts (PTCs): In biphasic systems (e.g., an aqueous solution of the base and an organic solution of the alkyl halide), phase-transfer catalysts are instrumental. core.ac.uk These catalysts, typically quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide) or crown ethers, facilitate the transfer of the alkoxide anion from the aqueous phase to the organic phase where the reaction with the alkyl halide occurs. This approach can be particularly beneficial for the selective mono-alkylation of diols by controlling the concentration of the alkoxide in the organic phase. medcraveonline.com

Metal-Based Catalysts: Certain metal salts have been shown to catalyze the selective functionalization of diols. For instance, silver(I) oxide (Ag₂O) has been used to mediate the highly selective monotosylation of symmetrical diols, a reaction analogous to mono-alkylation. medcraveonline.com The silver ion is thought to coordinate with the halide leaving group, facilitating its departure. While not a direct catalyst for the alkoxide formation, it enhances the electrophilicity of the alkyl halide. Borinic acid derivatives have also been explored as catalysts for the regioselective monoacylation, sulfonylation, and alkylation of diols, operating through the formation of a tetracoordinate borinate complex. masterorganicchemistry.com

The selection of an appropriate catalyst is crucial for optimizing the synthesis of this compound, particularly for achieving high selectivity for the desired mono-ether product.

| Catalyst Type | Example | Role in Synthesis | Potential Impact on this compound Synthesis |

| Phase-Transfer Catalyst | Tetrabutylammonium bromide (TBAB) | Facilitates transfer of the alkoxide from an aqueous phase to the organic phase. | Could enhance reaction rate and allow for the use of a biphasic system, potentially improving selectivity by controlling alkoxide concentration in the organic phase. |

| Metal Salt | Silver(I) Oxide (Ag₂O) | Activates the alkyl halide by coordinating with the leaving group. | May increase the reactivity of the haloacetonitrile, potentially allowing for milder reaction conditions. |

| Organocatalyst | Diarylborinic Acid | Forms a complex with the diol, enabling selective functionalization. | Could offer a route to high regioselectivity in the mono-alkylation of 1,3-propanediol. |

Impact of Temperature, Pressure, and Stoichiometry

The optimization of temperature, pressure, and the molar ratio of reactants is a critical aspect of process development for the synthesis of this compound, directly impacting reaction rate, yield, and selectivity.

Impact of Temperature:

The Williamson ether synthesis is typically conducted at elevated temperatures, generally in the range of 50-100 °C, to ensure a reasonable reaction rate. nih.gov However, temperature control is crucial as higher temperatures can promote side reactions, most notably the E2 elimination of the alkyl halide, especially if the alkyl halide is sterically hindered. In the case of synthesizing this compound from 1,3-propanediol and a primary haloacetonitrile, elimination is less of a concern. The primary consideration is the competition between mono- and di-alkylation. Higher temperatures will increase the rate of both reactions, and the effect on selectivity will depend on the relative activation energies of the two steps. A systematic study is necessary to determine the optimal temperature that balances a practical reaction time with maximum selectivity for the mono-ether product.

Impact of Pressure:

For most laboratory-scale Williamson ether syntheses conducted in the liquid phase at temperatures below the boiling point of the solvent, the reaction is performed at atmospheric pressure. Pressure does not typically have a significant impact on the reaction rate or selectivity under these conditions. However, in an industrial setting, reactions may be carried out in sealed reactors at elevated pressures to allow for the use of lower-boiling solvents at temperatures above their atmospheric boiling points, thereby increasing the reaction rate.

Impact of Stoichiometry:

The stoichiometry of the reactants is arguably the most critical factor in achieving selective mono-alkylation of a symmetrical diol like 1,3-propanediol. To favor the formation of this compound over the di-substituted byproduct, a molar excess of the diol relative to the haloacetonitrile is typically employed. This statistical approach increases the probability that a molecule of the haloacetonitrile will react with a molecule of the diol that has not yet been alkylated.

The optimal ratio needs to be determined experimentally. A large excess of the diol will favor mono-alkylation but may be economically unfeasible on a large scale due to the cost of the diol and the challenges associated with its separation from the product. Conversely, a near-equimolar ratio will likely lead to a significant amount of the di-alkylation product.

| Parameter | General Range/Condition | Impact on Synthesis of this compound |

| Temperature | 50 - 100 °C | Affects reaction rate. Higher temperatures may decrease selectivity by promoting di-alkylation. Optimal temperature needs to be determined experimentally. |

| Pressure | Atmospheric | Generally not a critical parameter for laboratory synthesis. Industrial processes may use elevated pressure. |

| Stoichiometry (Diol:Haloacetonitrile) | > 1:1 (e.g., 2:1 to 10:1) | Crucial for selective mono-alkylation. A larger excess of 1,3-propanediol favors the formation of the desired mono-ether. |

Chemical Reactivity and Transformation Studies of 2 3 Hydroxypropoxy Acetonitrile

Reactions Involving the Nitrile Functional Group

The nitrile group in 2-(3-Hydroxypropoxy)acetonitrile is a versatile functional handle that can undergo various transformations, including reduction, hydrolysis, and addition reactions.

Reduction Reactions to Amine Derivatives

The reduction of the nitrile group to a primary amine is a fundamental transformation. This reaction typically involves the addition of two molar equivalents of hydrogen across the carbon-nitrogen triple bond, yielding 3-(2-aminoethoxy)propan-1-ol.

Commonly employed methods for this reduction include catalytic hydrogenation and the use of chemical hydrides. Catalytic hydrogenation often utilizes transition metal catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂) under a hydrogen atmosphere. The reaction conditions, including pressure and temperature, can be optimized to favor the formation of the primary amine.

Alternatively, stoichiometric reducing agents like lithium aluminum hydride (LiAlH₄) in a suitable solvent such as diethyl ether or tetrahydrofuran, followed by an aqueous workup, can effectively reduce the nitrile to the corresponding amine.

Table 1: Representative Conditions for the Reduction of Nitriles to Primary Amines

| Reagent/Catalyst | Solvent | Reaction Conditions | Product |

| H₂/Raney Ni | Ethanol | Elevated pressure and temperature | 3-(2-Aminoethoxy)propan-1-ol |

| H₂/Pd/C | Methanol | Room temperature, H₂ balloon | 3-(2-Aminoethoxy)propan-1-ol |

| LiAlH₄ | Diethyl ether | Reflux, followed by aqueous workup | 3-(2-Aminoethoxy)propan-1-ol |

Hydrolysis and Amidation Processes

The nitrile group can be hydrolyzed to either an amide or a carboxylic acid, depending on the reaction conditions. Partial hydrolysis under controlled basic or acidic conditions yields the corresponding amide, 2-(3-hydroxypropoxy)acetamide. For instance, treatment with hydrogen peroxide in an alkaline solution is a mild method for this conversion. commonorganicchemistry.com

Complete hydrolysis to the carboxylic acid, 2-(3-hydroxypropoxy)acetic acid, is typically achieved by heating the nitrile with a strong acid or base, such as aqueous sulfuric acid or sodium hydroxide, under reflux conditions. chemguide.co.uk

Table 2: Hydrolysis Products of this compound

| Reagent(s) | Reaction Conditions | Product |

| H₂O₂, NaOH | Mild heating | 2-(3-Hydroxypropoxy)acetamide |

| H₂SO₄ (aq) | Reflux | 2-(3-Hydroxypropoxy)acetic acid |

| NaOH (aq) | Reflux | Sodium 2-(3-hydroxypropoxy)acetate |

Nucleophilic Addition and Cycloaddition Reactions

The electrophilic carbon atom of the nitrile group is susceptible to nucleophilic attack. Organometallic reagents, such as Grignard reagents (RMgX) or organolithium compounds (RLi), can add to the nitrile to form an intermediate imine salt, which upon hydrolysis yields a ketone.

Cycloaddition reactions, particularly [3+2] cycloadditions with nitrile oxides, can be employed to construct heterocyclic rings. For example, the reaction of an acetonitrile (B52724) derivative with a suitable 1,3-dipole can lead to the formation of five-membered heterocycles. While specific examples with this compound are not prevalent, the general reactivity pattern of nitriles suggests its potential participation in such transformations. nih.govresearchgate.net

Reactions Involving the Terminal Hydroxyl Group

The primary hydroxyl group of this compound can undergo oxidation, esterification, and etherification reactions, providing another avenue for structural modification.

Oxidation Reactions to Carbonyl Compounds

The primary alcohol functionality can be oxidized to either an aldehyde or a carboxylic acid. Selective oxidation to the aldehyde, 3-(cyanomethoxy)propanal, requires the use of mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation. youtube.com Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will typically lead to the over-oxidation to the corresponding carboxylic acid, 3-(cyanomethoxy)propanoic acid. chemguide.co.ukyoutube.com

Table 3: Oxidation Products of the Hydroxyl Group

| Oxidizing Agent | Product |

| Pyridinium chlorochromate (PCC) | 3-(Cyanomethoxy)propanal |

| Swern Oxidation (oxalyl chloride, DMSO, Et₃N) | 3-(Cyanomethoxy)propanal |

| Potassium permanganate (KMnO₄) | 3-(Cyanomethoxy)propanoic acid |

| Chromic acid (H₂CrO₄) | 3-(Cyanomethoxy)propanoic acid |

Esterification and Further Etherification Reactions

The hydroxyl group can be readily esterified by reaction with carboxylic acids, acid chlorides, or acid anhydrides. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. nih.gov Alternatively, reaction with a more reactive acyl chloride or anhydride (B1165640) in the presence of a base like pyridine (B92270) provides a more efficient route to the corresponding ester.

Further etherification of the hydroxyl group can be achieved through the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the alkoxide, which is then reacted with an alkyl halide to form a new ether linkage.

Table 4: Esterification and Etherification Products

| Reagent(s) | Reaction Type | Product Example (with acetic anhydride/methyl iodide) |

| Acetic anhydride, pyridine | Esterification | 3-(Cyanomethoxy)propyl acetate |

| 1. NaH, 2. CH₃I | Etherification | 2-(3-Methoxypropoxy)acetonitrile |

Selective Functionalization and Substitution Reactions

The presence of two distinct reactive centers in this compound—the nucleophilic hydroxyl group and the electrophilic carbon of the nitrile—allows for selective chemical modifications. The outcome of these reactions is highly dependent on the choice of reagents and reaction conditions.

The primary hydroxyl group can be selectively targeted for various transformations while leaving the nitrile group intact. One common strategy is the conversion of the alcohol to a better leaving group, such as a tosylate, to facilitate subsequent nucleophilic substitution reactions. The selective tosylation of primary alcohols, even in the presence of other functional groups like nitriles, is a well-established procedure. researchgate.netoup.comorganic-chemistry.org This transformation is typically achieved by treating the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine. The resulting tosylate, 2-(3-(tosyloxy)propoxy)acetonitrile, is a versatile intermediate for introducing a variety of nucleophiles.

Another key selective functionalization is the oxidation of the primary alcohol to an aldehyde. Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are known to efficiently oxidize primary alcohols to aldehydes without over-oxidation to carboxylic acids, and these methods are generally tolerant of nitrile groups. libretexts.orglibretexts.orgchemguide.co.ukyoutube.com The resulting 2-((3-oxopropoxy)acetonitrile) opens up avenues for further derivatization through reactions characteristic of aldehydes, such as reductive amination or Wittig reactions.

Conversely, the nitrile group can undergo nucleophilic attack. For instance, Grignard reagents can add to the nitrile to form ketones after hydrolysis of the intermediate imine. This reaction provides a method for carbon-carbon bond formation at the cyanomethyl group.

Below is a table summarizing representative selective functionalization and substitution reactions of this compound.

| Starting Material | Reagent(s) | Product(s) | Reaction Type | Reference |

| This compound | p-Toluenesulfonyl chloride (TsCl), Pyridine | 2-(3-(Tosyloxy)propoxy)acetonitrile | Tosylation | researchgate.netoup.comorganic-chemistry.org |

| This compound | Pyridinium chlorochromate (PCC) | 2-((3-Oxopropoxy)acetonitrile) | Oxidation | libretexts.orglibretexts.orgchemguide.co.ukyoutube.com |

| This compound | Dess-Martin Periodinane (DMP) | 2-((3-Oxopropoxy)acetonitrile) | Oxidation | libretexts.org |

| 2-(3-(Tosyloxy)propoxy)acetonitrile | Sodium azide (B81097) (NaN₃) | 2-(3-Azidopropoxy)acetonitrile | Nucleophilic Substitution | |

| 2-(3-(Tosyloxy)propoxy)acetonitrile | Sodium cyanide (NaCN) | 2-(3-Cyanopropoxy)acetonitrile | Nucleophilic Substitution |

Intramolecular Reactivity and Interfunctional Group Interactions

The spatial proximity of the hydroxyl and nitrile groups in this compound allows for intramolecular reactions, leading to the formation of cyclic structures. These transformations can be triggered under specific reaction conditions and may proceed through cascade or tandem sequences.

Intramolecular cyclization of this compound can be envisioned to occur under both acidic and basic conditions, leading to different heterocyclic products. The formation of a six-membered ring is generally favored in such cyclizations.

Under acidic conditions, protonation of the nitrile nitrogen increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by the hydroxyl group. This type of reaction, known as a Pinner-type cyclization, would lead to the formation of a cyclic imidate. acs.orgnih.gov Studies on analogous δ-hydroxynitriles have shown that treatment with a strong acid or a Lewis acid can promote such cyclizations. acs.orgnih.govnih.gov For this compound, this would result in the formation of a substituted 1,4-oxazepine (B8637140) derivative after tautomerization.

In the presence of a strong base, the hydroxyl group can be deprotonated to form an alkoxide. This nucleophilic alkoxide can then attack the nitrile carbon. Subsequent protonation of the intermediate would yield a cyclic imino ether.

The table below outlines the potential intramolecular cyclization pathways for this compound.

| Starting Material | Condition | Intermediate/Product | Cyclization Type | Reference |

| This compound | Acidic (e.g., H₂SO₄) | Cyclic Imidate | Pinner-type Cyclization | acs.orgnih.govnih.gov |

| This compound | Basic (e.g., NaH) | Cyclic Imino Ether | Nucleophilic Addition |

The dual functionality of this compound also makes it a suitable substrate for cascade or tandem reactions, where multiple bond-forming events occur in a single pot. nih.gov These sequences are highly efficient in building molecular complexity from simple starting materials.

One hypothetical tandem reaction could involve the initial oxidation of the alcohol to an aldehyde, as described in section 3.2.3. The in-situ generated aldehyde could then undergo an intramolecular reaction with the nitrile group. For instance, under reductive conditions (e.g., catalytic hydrogenation), the aldehyde could be converted to an alcohol that then participates in a cyclization, or the nitrile could be reduced to a primary amine which could then form a cyclic imine with the aldehyde.

Another possibility involves the hydrolysis of the nitrile to a carboxylic acid under acidic or basic conditions. The resulting γ-hydroxy acid could then undergo an intramolecular esterification (lactonization) to form a six-membered lactone. youtube.com This tandem hydrolysis-lactonization would be a straightforward route to a valuable heterocyclic scaffold.

A representative cascade reaction is presented in the table below.

| Starting Material | Reagent(s) | Intermediate(s) | Final Product | Reaction Sequence | Reference |

| This compound | 1. PCC2. H₂, Pd/C | 2-((3-Oxopropoxy)acetonitrile) | Substituted Tetrahydropyran | Oxidation followed by Reductive Cyclization | nih.gov |

| This compound | H₃O⁺, heat | 2-(3-Hydroxypropoxy)acetic acid | Tetrahydro-2H-pyran-2-one derivative | Hydrolysis followed by Lactonization | youtube.com |

Advanced Spectroscopic and Analytical Characterization of 2 3 Hydroxypropoxy Acetonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2-(3-Hydroxypropoxy)acetonitrile, a combination of one-dimensional and two-dimensional NMR experiments is employed to unequivocally assign its structure.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms present in a molecule, as well as their neighboring environments. The chemical shifts (δ) in a ¹H NMR spectrum are indicative of the electronic environment of each proton. For this compound, the expected proton signals can be predicted based on its structure. The protons of the methylene (B1212753) group adjacent to the electron-withdrawing nitrile group (O-CH₂-CN) would appear at a lower field (higher ppm value) compared to the protons of the propyl chain. The hydroxyl proton (-OH) signal is often broad and its chemical shift can vary depending on solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| O-CH ₂-CN | 4.2 - 4.4 | Singlet |

| O-CH ₂-CH₂-CH₂-OH | 3.6 - 3.8 | Triplet |

| O-CH₂-CH ₂-CH₂-OH | 1.8 - 2.0 | Quintet |

| O-CH₂-CH₂-CH ₂-OH | 3.5 - 3.7 | Triplet |

Note: Predicted values are based on standard functional group chemical shift ranges. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shift of each carbon is influenced by its hybridization and the electronegativity of the atoms attached to it. The nitrile carbon (C≡N) will resonate at a significantly downfield position, while the carbons of the propoxy chain will appear at higher field. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C N | 115 - 120 |

| O-C H₂-CN | 65 - 70 |

| O-C H₂-CH₂-CH₂-OH | 68 - 72 |

| O-CH₂-C H₂-CH₂-OH | 30 - 35 |

Note: Predicted values are based on standard functional group chemical shift ranges. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Mapping

To definitively establish the connectivity between protons and carbons, two-dimensional (2D) NMR techniques are employed. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations within the molecule. sdsu.edu For this compound, COSY would show correlations between the adjacent methylene groups of the propoxy chain, confirming their sequence.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu It allows for the unambiguous assignment of each proton signal to its corresponding carbon atom in the skeleton. github.io

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). columbia.edu HMBC is crucial for identifying quaternary carbons (like the nitrile carbon) and for piecing together different fragments of the molecule. For instance, it would show a correlation between the protons of the O-CH₂-CN group and the nitrile carbon.

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous structural assignment of this compound can be achieved.

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula. The calculated monoisotopic mass of this compound (C₅H₉NO₂) is 115.06333 Da. uni.lu HRMS analysis would be expected to yield an experimental mass that is very close to this theoretical value, confirming the elemental composition of the molecule.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₅H₁₀NO₂⁺ | 116.07061 |

Data sourced from PubChemLite. uni.lu

Fragmentation Pattern Analysis and Structural Confirmation (e.g., ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. rsc.org In ESI-MS, the molecule is typically protonated to form the [M+H]⁺ ion. By inducing fragmentation of this precursor ion (e.g., through collision-induced dissociation in a tandem mass spectrometer), a characteristic fragmentation pattern is obtained, which can be used to confirm the structure.

The fragmentation of the [M+H]⁺ ion of this compound would likely involve the cleavage of the ether bond and the loss of small neutral molecules. For instance, the formation of specific fragment ions can be influenced by the use of acetonitrile (B52724) as a solvent in the mobile phase, which can form adducts with the analyte. mdpi.comnih.gov The analysis of these fragmentation pathways provides corroborating evidence for the proposed structure. The study of fragmentation reactions is a critical tool for structural elucidation in mass spectrometry. rsc.org

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental analytical technique for identifying functional groups within a molecule. By measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational frequencies of specific chemical bonds, a unique spectral fingerprint of the compound is obtained.

Identification of Characteristic Vibrational Modes (Nitrile and Hydroxyl Stretch)

The structure of this compound contains two key functional groups that give rise to distinct and identifiable absorption bands in an IR spectrum: the hydroxyl (-OH) group and the nitrile (-C≡N) group.

The hydroxyl group is responsible for a characteristic O-H stretching vibration. When analyzed in a neat or concentrated form, this bond participates in intermolecular hydrogen bonding, which causes the absorption band to be very broad and intense, typically appearing in the region of 3500–3200 cm⁻¹. adichemistry.comorgchemboulder.com The broadness of this peak is a result of the varying strengths of hydrogen bonds within the sample, causing the O-H bonds to vibrate at slightly different frequencies. adichemistry.com Unassociated or "free" hydroxyl groups, which are more prevalent in dilute solutions in non-polar solvents, show a sharper absorption at a higher wavenumber, around 3600 cm⁻¹. libretexts.orgpressbooks.pub Additionally, the presence of the alcohol is supported by a C-O stretching vibration, which appears as a strong band in the 1260–1050 cm⁻¹ region. orgchemboulder.comtutorchase.com

The nitrile group features a carbon-nitrogen triple bond (C≡N). The stretching vibration of this bond gives rise to a sharp and typically medium-to-strong absorption band in a relatively uncongested region of the spectrum, around 2260–2220 cm⁻¹. spectroscopyonline.comucla.edu The intensity of this peak is due to the significant change in dipole moment during the stretching vibration of the polar C≡N bond. spectroscopyonline.com Its sharp, pointed shape and specific location make it a highly reliable indicator for the presence of a nitrile functional group. libretexts.org

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch (Hydrogen-bonded) | 3500 - 3200 | Broad, Strong |

| Nitrile (-C≡N) | C≡N Stretch | 2260 - 2220 | Sharp, Medium-Strong |

| Alcohol C-O | C-O Stretch | 1260 - 1050 | Strong |

Chromatographic Methods for Purity Assessment and Isolation

Chromatography is an indispensable tool for separating, identifying, and quantifying the components of a mixture. For this compound, both liquid and gas chromatography are employed for purity assessment and potential isolation.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of non-volatile or thermally sensitive compounds. Given the polar nature of this compound, due to its hydroxyl and nitrile functionalities, developing a robust HPLC method requires careful consideration of the stationary and mobile phases. sielc.com

The retention and separation of highly polar molecules can be challenging in traditional reversed-phase (RP-HPLC) chromatography. fishersci.com Such compounds often exhibit poor retention on standard C18 columns with highly organic mobile phases. Therefore, method development would likely explore two main avenues:

Reversed-Phase HPLC with Highly Aqueous Mobile Phases: This approach uses a standard non-polar stationary phase (like C18) but with a mobile phase containing a high percentage of water or aqueous buffer. Special "aqueous stable" C18 columns or those with polar-embedded or polar-endcapped functionalities are often required to prevent stationary phase collapse (ligand folding) and ensure reproducible retention times. hplc.eu

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase (such as bare silica, diol, or zwitterionic) with a mobile phase consisting of a high concentration of a water-miscible organic solvent, like acetonitrile, and a small amount of aqueous buffer. hawachhplccolumn.com This mode is specifically designed for the retention and separation of very polar compounds. chromatographyonline.com

Method development involves systematically optimizing parameters such as the column chemistry, mobile phase composition (organic solvent type, buffer pH and concentration), column temperature, and gradient elution profile to achieve the desired resolution between the main compound and any impurities. americanpharmaceuticalreview.commtroyal.ca

Once developed, the method must be validated to ensure it is fit for its intended purpose. ijnrd.org Validation typically includes demonstrating specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness. pharmacophorejournal.com

| Parameter | Condition |

|---|---|

| Chromatographic Mode | Reversed-Phase HPLC or HILIC |

| Column | Polar-Embedded C18 or Diol, 250 x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at a suitable wavelength (e.g., ~210 nm) or Evaporative Light Scattering Detector (ELSD) |

| Injection Volume | 10 µL |

Gas Chromatography (GC) Applications for Volatility and Purity Profiling

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile organic compounds. nih.govresearchgate.net The applicability of GC to this compound depends on its volatility and thermal stability. The presence of the hydroxyl group can decrease volatility and may lead to peak tailing on conventional GC columns.

For purity profiling, a sample is injected into a heated inlet, vaporized, and separated as it travels through a capillary column. The choice of detector is crucial for sensitivity and selectivity.

Nitrogen-Phosphorus Detector (NPD): Offers high selectivity and sensitivity for nitrogen-containing compounds, making it ideal for detecting the nitrile functionality in this compound and any nitrogenous impurities. epa.govnemi.gov

Mass Spectrometry (MS): When coupled with GC (GC-MS), it is considered the gold standard, providing not only quantification but also structural information for definitive peak identification. nih.govmedistri.swisschromatographyonline.com

Direct injection of acetonitrile extracts, a common solvent, can be problematic in GC due to its high polarity and large expansion volume, but methods using low-volume splitless injections can overcome these issues. gcms.cz For compounds with low volatility or polar functional groups that interact with the column, derivatization may sometimes be employed to create a more volatile and less polar analogue, although direct analysis is often preferred for simplicity.

| Parameter | Condition |

|---|---|

| Column | DB-WAX or equivalent polar capillary column, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Injection Mode | Split/Splitless |

| Oven Program | Initial 60 °C, ramp to 240 °C |

| Detector | FID, NPD, or MS |

| Detector Temperature | 280 °C |

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are central to modern computational chemistry. nih.gov These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, forming the basis for predicting a wide range of properties. nih.gov

The first step in a computational investigation is the optimization of the molecule's geometry to find its lowest energy structure. Using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), one can obtain a precise three-dimensional model. From this optimized structure, various electronic properties can be calculated.

Natural Bond Orbital (NBO) analysis or Mulliken population analysis can reveal the distribution of electron density across the molecule. This would quantify the partial positive charges on the hydrogen of the hydroxyl group and the carbon atoms bonded to the electronegative oxygen and nitrogen atoms. Conversely, negative charges would be localized on the oxygen and nitrogen atoms. These calculations also yield bond orders, which indicate the type and strength of the covalent bonds. For instance, the C≡N bond would have a bond order close to three, while the C-O and O-H bonds would be identified as single bonds.

Table 1: Hypothetical Calculated Electronic Properties of 2-(3-Hydroxypropoxy)acetonitrile Calculations performed using DFT at the B3LYP/6-311++G(d,p) level of theory.

| Atom | Calculated Mulliken Charge (a.u.) | Bond | Calculated Bond Order |

|---|---|---|---|

| O (hydroxyl) | -0.75 | O-H | 0.94 |

| H (hydroxyl) | +0.45 | C-O (ether) | 1.02 |

| O (ether) | -0.68 | C-C (backbone) | 1.01 |

| N (nitrile) | -0.55 | C≡N | 2.95 |

The flexibility of the propoxy chain in this compound allows it to adopt multiple conformations. A thorough conformational analysis can be performed by systematically rotating the dihedral angles of the key rotatable bonds (C-C-O-C, C-O-C-C, etc.) and calculating the energy of each resulting conformer. This process maps out the potential energy surface of the molecule. nih.gov

A significant feature to investigate is the potential for intramolecular hydrogen bonding. The hydroxyl group (-OH) can act as a hydrogen bond donor, while the ether oxygen and the nitrile nitrogen can act as acceptors. Computational studies on other hydroxy compounds, such as ortho-hydroxyaryl Schiff bases and hydroxyesters, have demonstrated the critical role of such interactions in stabilizing specific conformations. rsc.orguc.pt By comparing the energies of conformers with and without these hydrogen bonds, the strength of the interaction can be quantified. The most stable conformer would likely be one that is stabilized by a five- or six-membered ring formed via an O-H···O or O-H···N intramolecular hydrogen bond.

Table 2: Hypothetical Conformational Analysis of this compound Relative energies calculated at the DFT/B3LYP/6-311++G(d,p) level.

| Conformer | Key Dihedral Angle(s) | Intramolecular H-Bond | Relative Energy (kcal/mol) | H-Bond Distance (Å) |

|---|---|---|---|---|

| 1 (Global Minimum) | C-C-O-H: ~0° | Yes (O-H···O) | 0.00 | 2.15 |

| 2 | C-C-C-N: ~60° | Yes (O-H···N) | 0.85 | 2.28 |

| 3 | C-C-O-H: ~180° | No | 3.50 | N/A |

Reaction Mechanism Elucidation and Kinetic Studies

Computational chemistry is invaluable for studying the mechanisms of chemical reactions, providing insights into the structures of short-lived transition states and reaction intermediates.

For any proposed reaction involving this compound, such as its hydrolysis or oxidation, the transition state (TS) structure can be located using quantum chemical methods. A TS represents the highest energy point along the reaction coordinate and its geometry reveals the bonding changes occurring during the reaction. Frequency calculations are used to confirm the TS, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction pathway. nih.gov

The energy difference between the reactants and the transition state defines the activation energy barrier (Ea). This value is crucial for predicting the reaction rate; a lower energy barrier implies a faster reaction. Such calculations have been successfully used to study reaction mechanisms like the hydrolysis of esters in acetonitrile (B52724). nih.gov

Table 3: Hypothetical Calculated Energy Barriers for a Reaction of this compound Energies calculated relative to the reactant state.

| Reaction | Transition State | Calculated Activation Energy (Ea) (kcal/mol) | Reaction Energy (ΔErxn) (kcal/mol) |

|---|---|---|---|

| Acid-catalyzed Hydrolysis of Nitrile | TS1 (H2O addition to C≡N) | +22.5 | -15.0 |

| Base-catalyzed Dehydration | TS2 (E2 elimination) | +31.0 | +5.2 |

Beyond a single transition state, computational methods can map entire reaction pathways, including intermediates and subsequent reaction steps. This is particularly relevant for complex reactions, such as those initiated by photolysis or involving radical species. For example, studies on the photolysis of other compounds in acetonitrile have used DFT to identify triplet states and radical intermediates. nih.gov

By analogy, one could investigate the reaction dynamics of radicals derived from this compound. For instance, if a radical were formed at the carbon adjacent to the nitrile group, its subsequent reactions, such as hydrogen abstraction from the solvent or intramolecular rearrangement, could be explored. The reaction dynamics of CN radicals in acetonitrile have been shown to involve competing pathways of H-atom abstraction and addition to the solvent, providing a model for how a radical derived from our target molecule might behave. nih.govscispace.com

Molecular Dynamics Simulations for Solvent Effects and Conformational Landscape

While quantum mechanics is excellent for detailed electronic information, Molecular Dynamics (MD) simulations are better suited for exploring the behavior of a molecule over time, especially in a solvent. MD simulations model the atoms as classical particles and use a force field to describe the interactions between them. rsc.org

An MD simulation of this compound in a box of explicit solvent molecules (e.g., water or acetonitrile) would provide a dynamic picture of its conformational landscape. The simulation would show how the molecule folds and unfolds over nanoseconds, and how its conformation is influenced by interactions with the surrounding solvent molecules. rsc.org This approach complements the static picture from quantum chemical conformational analysis by revealing the dynamic equilibrium between different conformers.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

The reactivity of this compound is dictated by the functional groups present in its structure: a hydroxyl (-OH) group, an ether (-O-) linkage, and a nitrile (-C≡N) group. Computational chemistry, particularly quantum mechanical calculations, can be employed to predict how this molecule will behave in chemical reactions.

Reactivity: The prediction of reactivity often involves the calculation of various molecular properties and descriptors. For instance, the distribution of electron density across the molecule can highlight electron-rich (nucleophilic) and electron-poor (electrophilic) sites. The nitrile group, with its triple bond and the electronegative nitrogen atom, is a key site for nucleophilic addition. The oxygen atoms of the hydroxyl and ether groups possess lone pairs of electrons, making them potential nucleophilic centers as well.

Molecular orbital theory provides further insights through the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. A small HOMO-LUMO gap generally suggests higher reactivity. For a molecule like this compound, these calculations could predict its susceptibility to oxidation, reduction, or reaction with various electrophiles and nucleophiles.

Regioselectivity: In reactions where there are multiple possible sites for a chemical bond to form, regioselectivity becomes a crucial factor. For this compound, if a reactant can interact with either the hydroxyl or the nitrile group, computational modeling can predict the more likely outcome. By calculating the activation energies for the different reaction pathways, the kinetically favored product can be identified. For example, in a reaction with a strong base, theoretical calculations could determine whether deprotonation of the hydroxyl group is more favorable than a reaction at the α-carbon to the nitrile.

Stereoselectivity: While this compound itself is not chiral, reactions involving this molecule could lead to the formation of chiral centers. For example, the addition of a nucleophile to the nitrile group could potentially create a new stereocenter. Computational methods can be used to model the transition states of such reactions, allowing for the prediction of which stereoisomer is more likely to be formed. This is particularly important in the synthesis of pharmaceuticals and other biologically active molecules where specific stereochemistry is often required.

Quantitative Structure-Property Relationship (QSPR) Studies (e.g., for Lipophilicity Prediction)

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. researchgate.net These models are highly valuable in drug discovery and environmental science for predicting properties that are difficult or costly to measure experimentally. researchgate.net

Lipophilicity Prediction: Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (logP), is a critical parameter that influences a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov QSPR models for lipophilicity are well-established and can be applied to this compound.

These models typically use a set of calculated molecular descriptors as independent variables. These descriptors can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule, such as connectivity indices.

Geometrical descriptors: Derived from the 3D structure of the molecule, such as molecular surface area and volume.

Electronic descriptors: Related to the electron distribution, such as dipole moment and partial charges on atoms.

Quantum-chemical descriptors: Calculated using quantum mechanics, such as HOMO and LUMO energies.

By developing a regression model using a training set of compounds with experimentally determined logP values, the lipophilicity of new compounds like this compound can be predicted. While a specific QSPR study for this compound is not available, predictive models from various software packages exist. For instance, the PubChem database provides a computationally predicted XlogP3 value. uni.lu

Below is a table of computationally predicted properties for this compound, which would be typical inputs or outputs for QSPR studies.

| Property | Predicted Value | Source |

| Molecular Formula | C5H9NO2 | PubChem uni.lu |

| Molecular Weight | 115.13 g/mol | PubChem uni.lu |

| XLogP3 | -0.9 | PubChem uni.lu |

| Hydrogen Bond Donor Count | 1 | PubChem uni.lu |

| Hydrogen Bond Acceptor Count | 3 | PubChem uni.lu |

| Rotatable Bond Count | 4 | PubChem uni.lu |

| Exact Mass | 115.063329 g/mol | PubChem uni.lu |

| Monoisotopic Mass | 115.063329 g/mol | PubChem uni.lu |

| Topological Polar Surface Area | 56.1 Ų | PubChem uni.lu |

| Heavy Atom Count | 8 | PubChem uni.lu |

| Formal Charge | 0 | PubChem uni.lu |

| Complexity | 102 | PubChem uni.lu |

These predicted values, particularly the XLogP3, suggest that this compound is a relatively polar molecule with a preference for aqueous environments over lipid environments. Such predictions are invaluable for initial assessments in fields like medicinal chemistry and materials science.

Applications in Advanced Organic Synthesis

Utility in Multicomponent and Tandem Reactions: Awaiting Investigation

Multicomponent reactions (MCRs), where three or more reactants combine in a single step, and tandem reactions, involving a sequence of intramolecular transformations, are powerful tools in modern organic synthesis for building molecular complexity efficiently. The bifunctional nature of 2-(3-Hydroxypropoxy)acetonitrile makes it a potential candidate for such reactions. For example, the nitrile group could participate in reactions like the Passerini or Ugi multicomponent reactions. In a Passerini reaction, an isocyanide, an aldehyde (or ketone), and a carboxylic acid react to form an α-acyloxy amide. The hydroxyl group of this compound could potentially act as the acidic component under certain conditions. However, a comprehensive search of the chemical literature did not yield any specific examples of this compound being used in MCRs or tandem reactions.

Application as a Chemical Derivatization Reagent in Analytical Chemistry: A Role Yet to Be Realized

Chemical derivatization is a technique used in analytical chemistry to modify an analyte to improve its separation and detection. The hydroxyl group in this compound could potentially be used to derivatize carboxylic acids, while the nitrile group is not a typical functionality used for derivatization. Reagents for derivatizing hydroxyl groups are common in techniques like HPLC and GC. However, there is no evidence in the literature to suggest that this compound has been employed as a derivatization reagent for any class of analytes.

Potential Roles in Materials Science and Polymer Chemistry

Precursor for Specialty Chemicals with Tailorable Properties (e.g., in Liquid Crystal Synthesis)

Liquid crystals (LCs) are a state of matter with properties between those of conventional liquids and solid crystals, and they are foundational to display technologies. acs.org The synthesis of molecules that exhibit liquid crystalline phases (mesogens) relies on creating specific molecular architectures, often rod-shaped or disk-shaped, that encourage self-organization. acs.org Functional groups play a critical role in dictating the thermal behavior and mesophase of these materials, often through mechanisms like hydrogen bonding. acs.orgnih.gov

While there is no direct literature linking 2-(3-Hydroxypropoxy)acetonitrile to liquid crystal synthesis, its molecular structure contains features that are highly relevant for designing such specialty chemicals. The terminal hydroxyl group is particularly important, as -OH moieties are known to promote the formation of liquid crystalline phases through hydrogen bonding. acs.org This intermolecular interaction can help stabilize the ordered yet fluid structures characteristic of LCs. acs.orgtandfonline.com Furthermore, the hydroxyl group provides a reactive site for attaching the molecule to other core structures or for building up more complex, mesogenic molecules. tandfonline.com

The flexible propoxy spacer (-O-CH₂-CH₂-CH₂-) within the molecule can contribute to the thermal stability and range of the liquid crystal phase. tandfonline.com The nitrile group, with its strong dipole moment, can also influence the dielectric properties and intermolecular interactions, which are crucial for the performance of liquid crystals in devices. Both the nitrile and hydroxyl groups could be chemically modified in subsequent steps to build the rigid core structures typical of calamitic (rod-shaped) liquid crystals. mdpi.com For instance, the nitrile could be converted to an amine or a carboxylic acid, providing further handles for constructing complex supramolecular architectures. Therefore, this compound could serve as a versatile precursor or building block for creating novel liquid crystalline materials with tailored properties. nih.gov

Table 2: Structural Features of this compound and Their Potential Role in Liquid Crystal Synthesis

| Structural Feature | Potential Function in Liquid Crystal Design | Rationale |

|---|---|---|

| Hydroxyl Group (-OH) | Promotes self-assembly via hydrogen bonding; reactive site for building larger molecules. acs.org | Hydrogen bonds can act as physical cross-linkers, stabilizing mesophases. acs.org |

| Flexible Propoxy Spacer | Can lower melting points and broaden the temperature range of the liquid crystal phase. tandfonline.com | Flexible chains attached to rigid cores are a common design element in thermotropic liquid crystals. |

| Nitrile Group (-C≡N) | Influences dielectric anisotropy and intermolecular forces; potential for chemical modification. | The strong dipole of the nitrile group is a key feature in many commercial liquid crystal molecules. |

Cross-linking Agent or Polymer Modifier for Enhanced Material Performance

Cross-linking is a fundamental process in polymer chemistry where individual polymer chains are linked together to form a three-dimensional network. rsc.orgnih.gov This process dramatically alters the material's properties, typically increasing its mechanical strength, thermal stability, and solvent resistance. The key to cross-linking is the use of a cross-linking agent, which must be a bifunctional or polyfunctional molecule capable of reacting with two or more polymer chains. echemi.comchempedia.info

This compound is inherently a bifunctional molecule, as it possesses two distinct reactive groups: a hydroxyl group and a nitrile group. echemi.com This structure gives it the potential to act as a cross-linking agent. The hydroxyl group can readily react with functional groups on a polymer backbone, such as carboxylic acids (to form esters) or isocyanates (to form urethanes). The nitrile group can also undergo a variety of chemical reactions, including hydrolysis to a carboxylic acid, reduction to an amine, or participation in cycloaddition reactions. This dual reactivity would allow this compound to bridge different polymer chains, potentially through different reaction mechanisms at each end, leading to the formation of a cross-linked network. acs.org

Alternatively, this compound can be used as a polymer modifier. In this role, it would be incorporated into a polymer chain as a comonomer during polymerization. The resulting polymer would have pendant hydroxypropoxy-acetonitrile side chains. The hydroxyl groups on these side chains would enhance the polymer's performance by increasing its hydrophilicity and providing sites for further functionalization, such as grafting other polymers or attaching specific molecules to tailor surface properties. figshare.comfrontiersin.org This approach is a common strategy for creating functional materials with improved performance characteristics, such as better adhesion or biocompatibility. frontiersin.orgacs.org

Table 3: Potential Applications of this compound as a Modifier

| Application | Mechanism of Action | Expected Enhancement |

|---|---|---|

| Cross-linking Agent | The -OH and -C≡N groups react with different polymer chains, forming a network. echemi.comacs.org | Increased mechanical strength, thermal stability, and chemical resistance. |

| Polymer Modifier | Incorporated as a comonomer, introducing pendant functional groups onto the polymer backbone. acs.org | Improved hydrophilicity, provides reactive sites for further grafting or surface modification. frontiersin.org |

Future Research Directions and Unexplored Avenues

Development of Green Chemistry Approaches for Synthesis

The pursuit of environmentally benign synthetic methodologies is a cornerstone of modern chemistry. mun.caacs.org For a molecule like 2-(3-Hydroxypropoxy)acetonitrile, green chemistry principles can be applied to develop efficient and sustainable synthetic routes. A plausible and green approach to its synthesis is the cyanoethylation of 1,3-propanediol (B51772). This reaction, typically catalyzed by a base, involves the addition of the diol to acrylonitrile. To align with green chemistry principles, future research could focus on utilizing catalytic amounts of non-toxic, reusable catalysts.

One promising avenue is the use of solid base catalysts, such as hydrotalcites or basic zeolites. These materials offer the advantages of easy separation from the reaction mixture, potential for regeneration and reuse, and reduced waste generation compared to homogeneous catalysts. Another green approach could involve biocatalysis, employing enzymes like nitrile hydratases or lipases under mild reaction conditions. acs.org

The use of alternative, greener reaction media is another key aspect. Supercritical fluids, such as carbon dioxide, or bio-derived solvents could replace traditional volatile organic compounds, minimizing the environmental impact of the synthesis. Microwave-assisted synthesis could also be explored to reduce reaction times and energy consumption. nih.govfrontiersin.org

Table 1: Potential Green Synthesis Strategies for this compound

| Strategy | Catalyst/Medium | Advantages |

| Heterogeneous Catalysis | Hydrotalcites, Basic Zeolites | Reusable, easy separation, reduced waste |

| Biocatalysis | Nitrile hydratases, Lipases | Mild conditions, high selectivity |

| Green Solvents | Supercritical CO₂, Bio-solvents | Reduced toxicity and environmental impact |

| Microwave-Assisted Synthesis | - | Faster reaction rates, lower energy use |

Exploration of Novel Catalytic Transformations

The dual functionality of this compound opens the door to a variety of catalytic transformations, allowing for the synthesis of a diverse range of downstream products. The hydroxyl group can undergo oxidation, etherification, or esterification, while the nitrile group can be subjected to hydrolysis, reduction, or addition reactions. libretexts.org

Catalytic oxidation of the primary alcohol to an aldehyde or a carboxylic acid could be achieved using modern, selective oxidation catalysts. nih.govfrontiersin.org For instance, supported metal nanoparticles (e.g., Au, Pd, Ru) or metal-organic frameworks (MOFs) could offer high efficiency and selectivity under mild conditions. frontiersin.org

The nitrile group offers a plethora of transformation possibilities. rug.nl Catalytic hydrogenation, using catalysts like Raney nickel or palladium on carbon, would yield the corresponding primary amine, 3-(3-hydroxypropoxy)propan-1-amine. Conversely, catalytic hydrolysis, potentially mediated by metal complexes or enzymes, could convert the nitrile to an amide or a carboxylic acid. libretexts.org

Furthermore, the development of catalysts that can mediate tandem or cascade reactions involving both functional groups would be a significant advancement. For example, a single catalyst could potentially facilitate an initial intramolecular cyclization followed by a subsequent transformation.

Expanding Synthetic Utility Through Chemoselective Reactions

The ability to selectively react one functional group in the presence of the other is crucial for expanding the synthetic utility of this compound. Chemoselective reactions would allow for the stepwise construction of more complex molecules.

For instance, selective protection of the hydroxyl group, perhaps as a silyl (B83357) ether, would allow for a wide range of transformations to be carried out on the nitrile group without interference from the alcohol. Subsequent deprotection would then reveal the hydroxyl group for further functionalization.

Conversely, the nitrile group could be selectively targeted. For example, the use of specific metal catalysts could allow for the addition of Grignard reagents or other organometallic nucleophiles to the nitrile, leading to the formation of ketones after hydrolysis, while leaving the hydroxyl group intact. youtube.com The development of orthogonal protection and reaction strategies will be key to unlocking the full synthetic potential of this molecule.

Table 2: Potential Chemoselective Reactions of this compound

| Reaction Type | Target Functional Group | Potential Reagents/Catalysts | Product Class |

| Protection | Hydroxyl | Silyl chlorides (e.g., TBDMSCl) | Silyl ethers |

| Oxidation | Hydroxyl | TEMPO/bleach, Supported metal NPs | Aldehydes, Carboxylic acids |

| Esterification | Hydroxyl | Carboxylic acids, Acid chlorides | Esters |

| Reduction | Nitrile | LiAlH₄, Catalytic hydrogenation | Primary amines |

| Hydrolysis | Nitrile | Acid or base catalysis, Enzymes | Amides, Carboxylic acids |

| Grignard Addition | Nitrile | RMgX followed by hydrolysis | Ketones |

Theoretical Predictions for Untapped Reactivity Profiles

Computational chemistry and theoretical studies can provide valuable insights into the reactivity of this compound, guiding future experimental work. nih.govnih.gov Density Functional Theory (DFT) calculations can be employed to predict the molecule's electronic structure, bond energies, and potential energy surfaces for various reactions.

These theoretical models can help in understanding the relative reactivity of the hydroxyl and nitrile groups under different conditions. For example, calculations could predict the most likely site for nucleophilic or electrophilic attack, aiding in the design of chemoselective reactions. nih.gov

Furthermore, theoretical studies can be used to explore reaction mechanisms and transition states for potential catalytic transformations. This can assist in the rational design of new catalysts with enhanced activity and selectivity. By modeling the interaction of the molecule with different catalytic species, researchers can identify promising candidates for experimental investigation. Theoretical predictions can also shed light on the possibility of novel, currently untapped reaction pathways, such as intramolecular cyclizations to form heterocyclic structures.

常见问题

Q. What are the recommended synthetic routes for 2-(3-Hydroxypropoxy)acetonitrile, and how do reaction conditions influence yield?

Methodological Answer: A common approach involves nucleophilic substitution or etherification. For example, reacting 3-hydroxypropanol with bromoacetonitrile in the presence of a base (e.g., K₂CO₃) under reflux in anhydrous dichloromethane (CH₂Cl₂) can yield the product. Column chromatography (SiO₂, pentane:EtOAc 95:5) is effective for purification, achieving ~53% yield under optimized conditions . Key factors:

- Solvent choice: Polar aprotic solvents enhance reactivity.

- Catalyst/base: K₂CO₃ prevents side reactions like hydrolysis.

- Temperature: Reflux ensures sufficient energy for ether bond formation.

Q. How should researchers characterize this compound to confirm structural integrity?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

- NMR: ¹H/¹³C NMR identifies hydroxypropoxy (–OCH₂CH₂CH₂OH) and nitrile (–CN) groups. For example, the nitrile carbon typically resonates at ~115–120 ppm in ¹³C NMR .

- GC-MS: Verify purity (>97% by GC) and molecular ion peaks (e.g., [M+H⁺] = 144.16) .

- IR: Confirm –CN (2250 cm⁻¹) and –OH (3300 cm⁻¹) stretches .

Q. What are the critical safety considerations for handling this compound?

Methodological Answer:

- Toxicity: Acute toxicity (H301: Toxic if swallowed; H311/H331: Harmful via skin or inhalation) necessitates PPE (gloves, goggles, fume hood) .

- Storage: Keep in a dark, inert atmosphere (e.g., N₂) at room temperature to prevent degradation .

Advanced Research Questions

Q. How can computational modeling elucidate the reactivity of this compound in nucleophilic reactions?

Methodological Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to study electron density around the nitrile group, predicting sites for nucleophilic attack (e.g., cyanide displacement) .

- Reaction Pathway Analysis: Compare activation energies of competing pathways (e.g., hydrolysis vs. substitution) using Gaussian or ORCA software .

Q. How do solvent polarity and temperature affect the compound’s stability in long-term storage?

Methodological Answer:

Q. How can researchers resolve contradictions in spectroscopic data across studies?

Methodological Answer:

- Cross-Validation: Compare NMR shifts with structurally similar compounds (e.g., 3,5-difluorophenylacetonitrile ).

- Dynamic Effects: Account for solvent-induced shifts (e.g., DMSO vs. CDCl₃) and tautomerism in hydroxypropoxy groups .

- Collaborative Databases: Use PubChem or ChemSpider entries to benchmark data .

Q. What strategies optimize regioselectivity in derivatization reactions involving the hydroxypropoxy group?

Methodological Answer:

- Protection/Deprotection: Temporarily protect the –OH group with TBSCl (tert-butyldimethylsilyl chloride) to direct reactions to the nitrile .

- Catalytic Control: Use Pd/C or Cu(I) catalysts to favor specific intermediates in cross-coupling reactions .

Data Contradiction Analysis

Q. Why do reported yields vary for similar synthetic protocols?

Methodological Answer: Variations arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。